Absence of Primary Quantitative Bioactivity Data for CAS 325978-20-9 vs. Structurally Confirmed NQO2 Inhibitors
A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents found no disclosed IC50, Ki, or EC50 values for CAS 325978-20-9 against any biological target. By contrast, multiple structurally related benzothiazoles from the NQO2 inhibitor series have publicly reported IC50 values, including the direct 6-bromo analogue 6-Bromo-2-(3,5-dimethoxyphenyl)benzo[d]thiazole (Compound 4) and the comparator 6-methoxy analogue (Compound 3, IC50 108 nM) [1]. This data void means no calculation of selectivity, potency fold-change, or off-target activity can be made for the query compound, which is a critical differentiator from analogs with established pharmacological annotation.
| Evidence Dimension | Availability of peer-reviewed in vitro bioactivity data (IC50) |
|---|---|
| Target Compound Data | No data found in primary literature or authoritative databases |
| Comparator Or Baseline | 6-Methoxy-2-(3,5-dimethoxyphenyl)benzo[d]thiazole (Compound 3): IC50 = 108 nM against NQO2 [1] |
| Quantified Difference | Not calculable |
| Conditions | NQO2 enzyme inhibition assay [1] |
Why This Matters
For procurement, the absence of verified biological activity data for CAS 325978-20-9 means it cannot be selected based on prior evidence of potency or selectivity, unlike the annotated methoxy analogue, which has a defined, quantitative profile.
- [1] Bravo, Y. et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25(22), 12025. View Source
